molecular formula C12H9ClF3N3O B2640808 4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-70-5

4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2640808
CAS No.: 338975-70-5
M. Wt: 303.67
InChI Key: MJSSWXHPBDHTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. This pyrazolone derivative is recognized for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) kinases. The compound functions as a covalent inhibitor that targets a specific cysteine residue (Cys477) in the FGFR1 kinase domain , leading to irreversible binding and sustained suppression of kinase signaling. This mechanism is highly valuable for probing FGFR-driven biological processes. Dysregulation of FGFR signaling is implicated in a variety of cancers and other proliferative diseases, making this reagent a critical tool for investigating oncogenic signaling pathways and for the in vitro evaluation of anti-proliferative therapies . Its research applications extend to use as a key scaffold in structure-activity relationship (SAR) studies, aiding in the rational design of novel, targeted covalent inhibitors. The incorporation of both a 3-chlorobenzyl group and a trifluoromethyl moiety contributes to its optimized binding affinity and selectivity profile, offering researchers a sophisticated compound for advanced biochemical and cellular research.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c13-8-3-1-2-7(4-8)5-17-6-9-10(12(14,15)16)18-19-11(9)20/h1-4,6H,5H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIIPUMJSDWSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClF3N3OC_{12}H_9ClF_3N_3O, with a molecular weight of approximately 301.67 g/mol. The compound features a pyrazolone core, which is known for its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC₁₂H₉ClF₃N₃O
Molecular Weight301.67 g/mol
CAS Number4205194
Chemical ClassPyrazolone derivative

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives with trifluoromethyl groups enhance the efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. It was found to significantly reduce pro-inflammatory cytokines in cellular models, indicating its role in modulating inflammatory responses. This suggests applications in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with biological targets.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It could interact with receptors involved in cell signaling pathways, affecting cellular responses.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several pyrazolone derivatives, including our compound of interest. Results showed a strong correlation between the presence of halogen substituents and increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Mechanisms

In another investigation detailed in Cancer Letters, researchers evaluated the anticancer effects on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability upon treatment with the compound, alongside increased markers for apoptosis .

Study 3: Anti-inflammatory Response

Research published in Inflammation Research highlighted the anti-inflammatory properties of similar pyrazolone compounds. The study demonstrated that these compounds could downregulate TNF-alpha production in activated macrophages, suggesting therapeutic potential for inflammatory disorders .

Scientific Research Applications

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity :
    • Pyrazole derivatives, including this compound, are being investigated for their anticancer properties. Research indicates that pyrazole compounds can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives similar to this compound have shown promising results against lung cancer cell lines (A549) by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • Compounds containing the pyrazole moiety have been identified as potential anti-inflammatory agents. The trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for further development in treating inflammatory diseases .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation, providing a rational basis for its therapeutic applications .

Synthesis and Derivatives

The synthesis of 4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazones with trifluoroacetyl derivatives. Various derivatives of this compound have been synthesized and tested for enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

  • A study by Zheng et al. focused on synthesizing novel pyrazole derivatives and evaluating their anticancer activities against different cell lines, demonstrating that modifications to the pyrazole structure could significantly enhance potency .
  • Another research article published in MDPI reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting the importance of such modifications in drug efficacy and safety profiles .

Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeKey Findings
This compoundAnticancerSignificant inhibition of A549 cell line
1-Arylmethyl-3-aryl-1H-pyrazole derivativesAnticancerInduced apoptosis in lung cancer cells
Triazole and oxadiazole derivativesAnti-inflammatoryExhibited reduced inflammatory markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-{[(3-Chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (Target) C₁₂H₈ClF₃N₃O 314.66 3-Chlorobenzylamino, CF₃ High lipophilicity; (4Z)-configuration stabilizes structure
4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one C₁₇H₁₁ClF₃N₃O 365.74 4-Chlorophenylamino, CF₃, Phenyl (C2) Para-chloro substituent may reduce steric hindrance; phenyl enhances π-stacking
4-{[(4-Chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one C₁₂H₉ClF₃N₃O 315.67 4-Chlorophenylamino, CF₃, Methyl (C2) Methyl group improves bioavailability; lower steric bulk vs. phenyl
2-(Benzothiazol-2-yl)-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₂F₃N₅OS 403.38 Benzothiazole (C2), 3-Pyridinylmethyl, CF₃ Benzothiazole enhances aromatic interactions; pyridinyl may improve solubility
5-(Trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one C₁₂H₈F₆N₃O 348.21 Dual CF₃ groups Increased lipophilicity; potential for enhanced metabolic resistance

Key Findings

Substituent Position Effects :

  • The meta-chloro substituent in the target compound (vs. para-chloro in ) may reduce off-target interactions in biological systems due to altered steric and electronic profiles .
  • Methyl vs. Phenyl at C2 : Methyl-substituted analogs (e.g., ) exhibit improved bioavailability compared to phenyl-substituted derivatives (e.g., ), likely due to reduced molecular weight and steric bulk .

Trifluoromethyl Impact :

  • All compounds with CF₃ groups show enhanced metabolic stability and lipophilicity, critical for drug-like properties. Dual CF₃ substitution () further amplifies these effects but may compromise solubility .

Synthetic Pathways :

  • Trifluoromethylpyrazolones are typically synthesized via azo coupling (e.g., with aryldiazonium chlorides) or cyclization of hydrazinylidene intermediates . Modifications in arylhydrazine starting materials allow diversification of substituents .

Crystallographic Insights: The (4Z)-configuration is prevalent in these compounds, stabilized by intramolecular hydrogen bonds between the amino group and carbonyl oxygen . Crystal packing analyses (via SHELXL/WinGX) reveal differences in solubility and stability across analogs .

Q & A

Q. What conventional synthetic routes are used to prepare 4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

The compound is synthesized via condensation reactions between pyrazolone derivatives and substituted amines. A common approach involves reacting 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one with a 3-chlorobenzylamine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol). The reaction typically employs acid catalysts (e.g., acetic acid) to facilitate imine formation. Characterization of intermediates by NMR and IR spectroscopy is critical to confirm the formation of the methyleneamino linkage .

Q. How is this compound characterized structurally, and what spectroscopic techniques are prioritized?

X-ray crystallography is the gold standard for confirming the stereochemistry of the methyleneamino group and the pyrazolone core. For solution-phase analysis, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to identify proton environments (e.g., NH resonances at δ 10–12 ppm) and CF3_3 groups (distinct 19F^{19} \text{F}-NMR signals). IR spectroscopy validates carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functionalities. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can non-conventional synthesis methods (e.g., ultrasound irradiation) improve reaction efficiency?

Ultrasound-assisted synthesis enhances reaction rates and yields by promoting cavitation, which accelerates molecular collisions. For example, demonstrates that ultrasound reduces reaction times for analogous pyrazolone derivatives from 8–12 hours (conventional heating) to 1–2 hours, with yields increasing by 15–20%. This method also minimizes side reactions, such as oxidation of the trifluoromethyl group, by avoiding prolonged thermal exposure .

Q. What role do the 3-chlorobenzyl and trifluoromethyl substituents play in modulating biological activity?

The 3-chlorobenzyl group enhances lipophilicity, improving membrane permeability, while the electron-withdrawing trifluoromethyl group stabilizes the pyrazolone ring and influences binding affinity to biological targets. Comparative studies of analogs (e.g., replacing Cl with F or CF3_3 with CH3_3) reveal that these substituents are critical for antimicrobial activity, as shown in pyrazole derivatives with MIC values ≤25 µg/mL against Staphylococcus aureus .

Q. How can contradictions in reported biological activity data for structurally similar compounds be resolved?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent positional isomerism. Methodological strategies include:

  • Standardized bioassays : Re-testing compounds under uniform protocols (e.g., CLSI guidelines).
  • Computational modeling : Using DFT or molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with activity trends.
  • Crystallographic comparisons : Identifying conformational differences in active vs. inactive analogs .

Q. What experimental designs are recommended for studying degradation pathways under environmental conditions?

Follow the framework in :

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–11) at 25–50°C, monitoring degradation via HPLC.
  • Photolytic studies : Expose to UV-Vis light (300–800 nm) and analyze by LC-MS for byproducts.
  • Ecotoxicity screening : Use Daphnia magna or algal bioassays to assess acute toxicity (EC50_{50}) of degradation products .

Methodological Notes

  • Synthetic Optimization : Vary solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-TsOH vs. ZnCl2_2), and temperature to optimize yields .
  • Data Reproducibility : Report detailed reaction conditions (e.g., molar ratios, stirring rates) to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.